2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride
Overview
Description
2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride is an organic compound with the molecular formula C14H15ClFNO and a molecular weight of 267.73 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used in research and industrial settings due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to bind to specific receptors and enzymes, influencing their activity. For instance, it may interact with enzymes involved in neurotransmitter synthesis or degradation, thereby modulating neurotransmitter levels in the brain . These interactions can lead to changes in enzyme activity, protein conformation, and overall biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to altered gene expression profiles and changes in cellular metabolism . These effects can result in modifications to cell function, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of its interaction. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins . These molecular interactions lead to changes in cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, leading to changes in overall metabolic homeostasis . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern of this compound is crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.
Preparation Methods
The synthesis of 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride can be achieved through several routes. One efficient synthetic route involves the Heck coupling reaction, which utilizes palladium-catalyzed coupling of 1-(7,8-dihydronaphthalen-1-yl)ethanamine with 1-bromo-3-(trifluoromethyl)benzene, followed by subsequent hydrogenation and salt formation with hydrochloric acid. Industrial production methods often involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity.
Chemical Reactions Analysis
2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly in the context of receptor binding and signal transduction.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)ethan-1-amine: This compound shares a similar structure but lacks the phenoxy group, resulting in different chemical properties and applications.
1-(2-Fluorophenyl)ethan-1-amine: Another related compound with a different substitution pattern on the aromatic ring, leading to variations in reactivity and biological activity.
4-Bromophenethylamine hydrochloride:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and phenoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(4-fluorophenoxy)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c15-12-3-7-14(8-4-12)17-13-5-1-11(2-6-13)9-10-16;/h1-8H,9-10,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMWPKGLNDXEOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-07-5 | |
Record name | 2-[4-(4-fluorophenoxy)phenyl]ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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